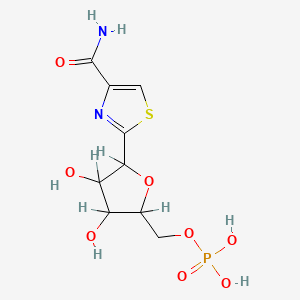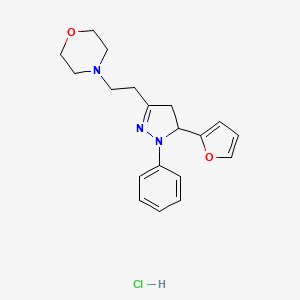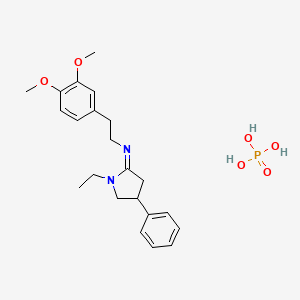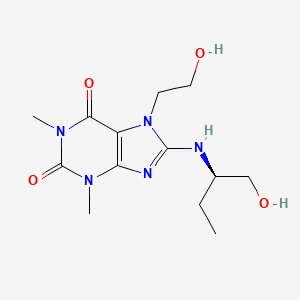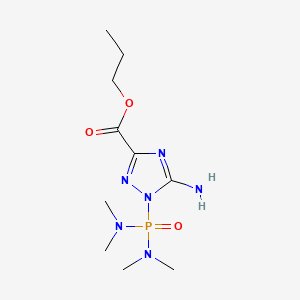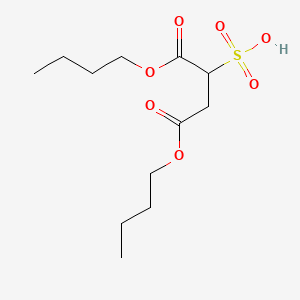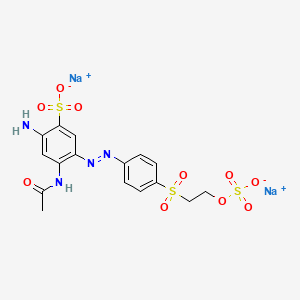
4-Acetamido-5-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)anthranilic acid, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-5-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)anthranilic acid, sodium salt typically involves the reaction of azo compounds with phenol, followed by a reaction with aniline and an acetylating agent . The final product is obtained by reacting with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves strict control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetamido-5-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)anthranilic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can break down the azo bond, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the sulphooxy and sulphonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can produce aromatic amines .
Applications De Recherche Scientifique
4-Acetamido-5-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)anthranilic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic uses due to its unique chemical properties.
Industry: Utilized in the production of dyes and pigments for textiles and other materials
Mécanisme D'action
The mechanism of action of 4-Acetamido-5-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)anthranilic acid, sodium salt involves its interaction with molecular targets such as proteins and nucleic acids. The compound can form stable complexes with these biomolecules, affecting their function and activity . The specific pathways involved depend on the context of its application, such as its use as a dye or therapeutic agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Acetamido-5-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)benzenesulfonic acid
- 4-Acetamido-5-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)aniline
Uniqueness
4-Acetamido-5-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)anthranilic acid, sodium salt is unique due to its specific structural features, such as the presence of both sulphooxy and sulphonyl groups, which contribute to its distinct chemical properties and applications .
Propriétés
Numéro CAS |
85765-41-9 |
|---|---|
Formule moléculaire |
C16H16N4Na2O10S3 |
Poids moléculaire |
566.5 g/mol |
Nom IUPAC |
disodium;4-acetamido-2-amino-5-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C16H18N4O10S3.2Na/c1-10(21)18-14-8-13(17)16(32(24,25)26)9-15(14)20-19-11-2-4-12(5-3-11)31(22,23)7-6-30-33(27,28)29;;/h2-5,8-9H,6-7,17H2,1H3,(H,18,21)(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |
Clé InChI |
VPIIHWNBJJJYOB-UHFFFAOYSA-L |
SMILES canonique |
CC(=O)NC1=C(C=C(C(=C1)N)S(=O)(=O)[O-])N=NC2=CC=C(C=C2)S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



